molecular formula C7H6F2S B1407934 3,5-Difluoro-4-(methyl)thiophenol CAS No. 1804515-76-1

3,5-Difluoro-4-(methyl)thiophenol

Cat. No. B1407934
CAS RN: 1804515-76-1
M. Wt: 160.19 g/mol
InChI Key: WEHNKCWHWUDWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4-(methyl)thiophenol, also known as 4-methyl-3,5-difluorothiophenol, is a compound that is widely used in the synthesis of organic compounds and in the development of new drugs and materials. It is a colorless liquid with a molecular formula of C6H4F2S, and a molecular weight of 166.16 g/mol. It has a boiling point of 92.5 °C and a melting point of -6.3 °C. It is soluble in water and slightly soluble in ethanol. 4-methyl-3,5-difluorothiophenol is an important intermediate in the preparation of thiophene-based compounds, and is used in a variety of applications, including drug synthesis, materials science, and organic chemistry.

Scientific Research Applications

3,5-Difluoro-4-(methyl)thiophenol-difluorothiophenol has been used in a variety of scientific research applications, including drug synthesis, materials science, and organic chemistry. It has been used in the synthesis of thiophene-based compounds, such as thiophene-3-carboxamide derivatives, which have been studied for their potential use as therapeutic agents. It has also been used in the synthesis of thiophene-based polymers, which have been studied for their potential use as organic semiconductors. In addition, 3,5-Difluoro-4-(methyl)thiophenol-difluorothiophenol has been used in the synthesis of thiophene-based catalysts, which have been studied for their potential use in the production of bio-based fuels and chemicals.

Mechanism of Action

3,5-Difluoro-4-(methyl)thiophenol-difluorothiophenol is a versatile intermediate in the synthesis of organic compounds. Its reactivity is based on its ability to form a nucleophilic attack on electrophilic substrates such as carbonyl compounds, halides, and nitriles. The nucleophilic attack results in the formation of a covalent bond between the sulfur atom of the 3,5-Difluoro-4-(methyl)thiophenol-difluorothiophenol and the electrophilic substrate, resulting in the formation of a new molecule.
Biochemical and Physiological Effects
3,5-Difluoro-4-(methyl)thiophenol-difluorothiophenol has not been tested for its biochemical or physiological effects in humans or other organisms. Therefore, its biochemical and physiological effects are not known.

Advantages and Limitations for Lab Experiments

3,5-Difluoro-4-(methyl)thiophenol-difluorothiophenol is a useful intermediate in the synthesis of organic compounds. It is relatively stable and has a low boiling point, making it easy to handle and store. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, it is flammable and should be handled with caution.

Future Directions

The potential applications of 3,5-Difluoro-4-(methyl)thiophenol-difluorothiophenol are vast and are limited only by the imagination of researchers. Some potential future directions for research include:
• Synthesis of new thiophene-based compounds for use as therapeutic agents.
• Development of new thiophene-based polymers for use as organic semiconductors.
• Synthesis of new thiophene-based catalysts for use in the production of bio-based fuels and chemicals.
• Investigation of the biochemical and physiological effects of 3,5-Difluoro-4-(methyl)thiophenol-difluorothiophenol.
• Development of new reactions and processes for the synthesis of organic compounds using 3,5-Difluoro-4-(methyl)thiophenol-difluorothiophenol as an intermediate.
• Investigation of the potential use of 3,5-Difluoro-4-(methyl)thiophenol-difluorothiophenol in the synthesis of other compounds, such as dyes and pigments.

properties

IUPAC Name

3,5-difluoro-4-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHNKCWHWUDWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-(methyl)thiophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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